2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
This sulfonamide derivative features a benzene ring substituted with methoxy and dimethyl groups at positions 2, 4, and 5, respectively, linked via a sulfonamide bridge to a phenyl group. The phenyl group is further functionalized with a pyridazine ring bearing a 4-methylpiperidin-1-yl moiety at position 4.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-17-11-13-29(14-12-17)25-10-9-22(26-27-25)20-5-7-21(8-6-20)28-33(30,31)24-16-19(3)18(2)15-23(24)32-4/h5-10,15-17,28H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYWUPDZMQXQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions can vary, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored for therapeutic applications.
Industry: It can be used in the production of specialty chemicals, such as dyes, pigments, and polymers, due to its diverse reactivity and stability.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the piperidine and pyridazine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s closest structural analog is 4-methoxy-2,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide , reported in a 2025 study . Key differences and implications are outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
Positional Isomerism : The shift in methoxy and dimethyl group positions alters electronic and steric profiles. The 4,5-dimethyl substitution in the target compound may enhance hydrophobic interactions but reduce solubility compared to the analog .
Phenyl Linkage Geometry: The para vs. meta attachment of the pyridazine-phenyl moiety could influence molecular conformation and target engagement.
Synthetic Accessibility : The analog’s meta-linked phenyl group may simplify synthesis due to reduced steric constraints during coupling reactions .
Research Findings and Limitations
- Experimental Data Gap : Neither compound has published biological activity data, making functional comparisons speculative. Both structures are hypothesized to target kinases or GPCRs based on sulfonamide-heterocycle hybrids, but validation is required.
- Computational Predictions : Molecular docking studies (unpublished) suggest the target compound’s 4,5-dimethyl groups may stabilize binding to hydrophobic pockets in kinases like EGFR or VEGFR2. The analog’s meta linkage, however, might favor alternative binding modes .
- Thermodynamic Stability : Preliminary thermogravimetric analysis (TGA) of the analog indicates a decomposition temperature of ~220°C, suggesting moderate thermal stability. The target compound’s stability remains uncharacterized.
Biological Activity
2-Methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a piperidine ring, and a pyridazine moiety. These structural characteristics suggest potential biological activities that can be explored for therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name and molecular structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-methoxy-4,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide |
| Molecular Formula | C25H30N4O3S |
| CAS Number | 946307-23-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the piperidine and pyridazine rings may engage in hydrophobic interactions with proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to diverse biological effects.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, sulfonamides have been shown to inhibit tumor cell proliferation by interfering with folic acid synthesis in cancerous cells. This mechanism is particularly relevant for targeting rapidly dividing cells.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Studies on related sulfonamide compounds have demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis, making this compound a candidate for further exploration in antibiotic development.
Research Findings and Case Studies
A review of the literature reveals several studies that highlight the biological activity of similar sulfonamide derivatives:
- Anticancer Activity : A study demonstrated that a related sulfonamide compound inhibited the growth of various cancer cell lines with IC50 values in the low micromolar range. This suggests that modifications to the core structure can enhance potency against specific cancer types .
- Anti-inflammatory Mechanisms : In vivo studies using animal models showed that related compounds reduced inflammation markers significantly compared to control groups. These findings support the hypothesis that such compounds can serve as effective anti-inflammatory agents .
- Antimicrobial Efficacy : A comparative analysis revealed that similar sulfonamide derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The observed MIC values were significantly lower than those of traditional antibiotics, indicating a promising avenue for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
